2-Thiophenemethanol, 4-bromo-alpha-methyl-
Overview
Description
2-Thiophenemethanol, 4-bromo-alpha-methyl- is a heterocyclic building block used in pharmaceutical and organic synthesis . It is a component of the synthesis of styrylheterocycle analogs of reservatrol which act as apoptosis-inducing agents . It is also used in the preparation of diverse 2-aminothiophenes displaying biologically active antiproliferative activity .
Synthesis Analysis
The synthesis of 2-Thiophenemethanol, 4-bromo-alpha-methyl- can be achieved from 4-Bromothiophene-2-carboxaldehyde . There are multiple synthetic routes available for its preparation .Molecular Structure Analysis
The molecular formula of 2-Thiophenemethanol, 4-bromo-alpha-methyl- is C6H7BrOS . The molecular weight is 207.09 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .Physical And Chemical Properties Analysis
The molecular weight of 2-Thiophenemethanol, 4-bromo-alpha-methyl- is 128.192 . The IUPAC Standard InChI is InChI=1S/C6H8OS/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3 .Scientific Research Applications
Catalysis and Synthesis:
- Alpha,alpha-disubstituted 3-thiophenemethanols undergo selective diarylation, accompanied by the cleavage of C-H and C-C bonds, in the presence of a palladium catalyst, producing 2,3-diarylthiophenes. This process is significant in organic synthesis and catalysis (Nakano, Satoh, & Miura, 2006).
Kinetic Studies:
- The kinetics of piperidino-debromination of certain thiophenes in methanol can be studied using the Hammett relationship, a concept critical in understanding reaction mechanisms in organic chemistry (Spinelli, Consiglio, & Corrao, 1972).
Material Science Applications:
- Methanol treatment of thieno[3,4-b]-thiophene/benzodithiophene solar cells enhances efficiency, showcasing the relevance of thiophene derivatives in the development of advanced solar energy materials (Zhou et al., 2013).
Environmental Sensing and Remediation:
- Thiophene-based metal-organic frameworks (MOFs) exhibit luminescent properties sensitive to environmental contaminants like Hg(II), Cu(II), and Cr(VI), demonstrating potential in environmental monitoring and pollution remediation (Zhao et al., 2017).
Polymer Stabilization:
- New thiophene derivatives have been shown to effectively reduce photodegradation in poly(vinyl chloride) films, highlighting their role in polymer science and material stabilization (Balakit et al., 2015).
properties
IUPAC Name |
1-(4-bromothiophen-2-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrOS/c1-4(8)6-2-5(7)3-9-6/h2-4,8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTFBIIZOCHASS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CS1)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromothiophen-2-yl)ethan-1-ol |
Synthesis routes and methods
Procedure details
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